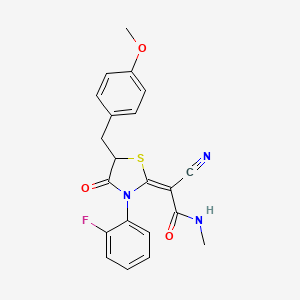
(E)-2-cyano-2-(3-(2-fluorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the cyano group might make the molecule more reactive towards nucleophiles, while the fluorophenyl group could potentially enhance the molecule’s stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) found that zinc phthalocyanine derivatives, similar in structure to the compound , show high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II mechanisms in photodynamic therapy, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity : Hanan M. Refaat (2010) synthesized various benzimidazole derivatives, which include structures similar to the compound . These derivatives showed promising anticancer activity against several human cancer cell lines, indicating their potential as therapeutic agents (Refaat, 2010).
Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl) acetamide, which shares a similar chemical backbone with the compound of interest, demonstrated significant anti-inflammatory activity in certain compounds (Sunder & Maleraju, 2013).
Fluorinated Building Block in Organic Synthesis : Ghosh et al. (2009) discussed the synthesis and reactivity of a fluorinated acetamide, a building block for Julia olefination. This research is relevant because the compound of interest also contains fluorinated elements, which are significant in the synthesis of various organic compounds (Ghosh et al., 2009).
Antimicrobial Activity : Research by Krátký, Vinšová, and Stolaříková (2017) on rhodanine-3-acetic acid derivatives (similar in structure to the target compound) found that these compounds exhibit significant antimicrobial activity against a range of bacterial, mycobacterial, and fungal strains (Krátký, Vinšová, & Stolaříková, 2017).
Benzodiazepine Receptor Agonists : A study on 4-thiazolidinone derivatives by Faizi et al. (2017) identified their potential as benzodiazepine receptor agonists, indicating their possible use in treating conditions like epilepsy and anxiety (Faizi et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
(2E)-2-cyano-2-[3-(2-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-24-19(26)15(12-23)21-25(17-6-4-3-5-16(17)22)20(27)18(29-21)11-13-7-9-14(28-2)10-8-13/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJVNZQWMEKLV-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
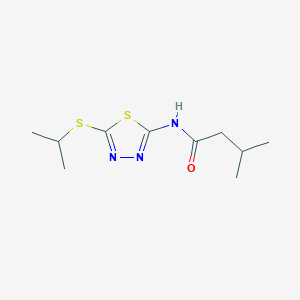
![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741727.png)
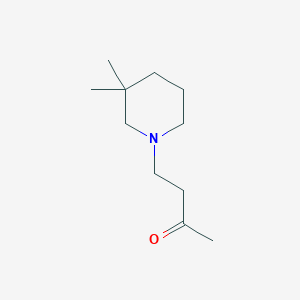
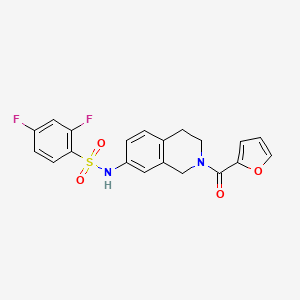
![2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2741730.png)

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2741734.png)
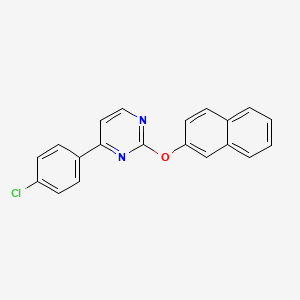
![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)
![17-[(3-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2741739.png)

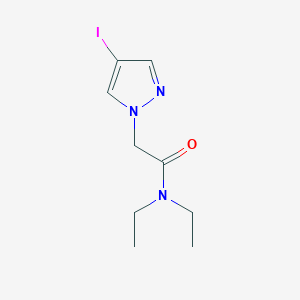
![[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-4,7,12-triacetyloxy-6-(acetyloxymethyl)-5-benzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B2741746.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2741748.png)
